1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine
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Overview
Description
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine is a complex organic compound featuring a piperazine ring substituted with a propynyl group and a trifluoromethylsulfanyl benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoromethylsulfanyl group can be reduced under specific conditions to yield different sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of benzoyl-substituted compounds .
Scientific Research Applications
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active sites, while the trifluoromethylsulfanyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)piperazine-2-one: Similar in structure but lacks the trifluoromethylsulfanyl benzoyl group, leading to different chemical properties and applications.
3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts: These compounds share the trifluoromethyl group but differ in the overall structure and reactivity.
Uniqueness
1-(Prop-2-yn-1-yl)-4-{3-[(trifluoromethyl)sulfanyl]benzoyl}piperazine is unique due to the combination of the propynyl and trifluoromethylsulfanyl benzoyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-prop-2-ynylpiperazin-1-yl)-[3-(trifluoromethylsulfanyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-2-6-19-7-9-20(10-8-19)14(21)12-4-3-5-13(11-12)22-15(16,17)18/h1,3-5,11H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONARLJGDMSPXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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